4-([1,1'-Biphenyl]-2-yl)-2-chloropyrimidine
Description
4-([1,1'-Biphenyl]-2-yl)-2-chloropyrimidine is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a chlorine atom at position 2 and a [1,1'-biphenyl]-2-yl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science.
Properties
Molecular Formula |
C16H11ClN2 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
2-chloro-4-(2-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H11ClN2/c17-16-18-11-10-15(19-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H |
InChI Key |
ZUSVXRXMCZHDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-2-yl)-2-chloropyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of biphenyl derivatives. The reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium (Pd) complexes
Base: Potassium carbonate (K2CO3) or similar bases
Solvent: A mixture of water and organic solvents like ethanol or toluene
Temperature: Typically around 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-([1,1’-Biphenyl]-2-yl)-2-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The biphenyl moiety can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols.
Coupling Reactions: Further coupling reactions can be performed to introduce additional functional groups onto the biphenyl or pyrimidine rings.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted pyrimidines
- Biphenyl quinones
- Biphenyl diols
Scientific Research Applications
4-([1,1’-Biphenyl]-2-yl)-2-chloropyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-2-yl)-2-chloropyrimidine involves its interaction with specific molecular targets. The biphenyl group can intercalate into DNA, affecting its structure and function. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound differs from its analogs in two critical aspects:
Substituent Position on Biphenyl : Unlike 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine (), which has a biphenyl group at the para position (4-yl), the title compound features a biphenyl substitution at the ortho position (2-yl). This positional isomerism significantly impacts steric hindrance and π-π stacking interactions .
Physicochemical and Reactivity Profiles
Table 1: Comparative Properties of 4-([1,1'-Biphenyl]-2-yl)-2-chloropyrimidine and Analogs
Biological Activity
4-([1,1'-Biphenyl]-2-yl)-2-chloropyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. The pyrimidine scaffold is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The introduction of the biphenyl moiety and chlorine atom can be achieved through various coupling reactions and halogenation techniques.
General Synthetic Route:
- Formation of the Pyrimidine Core : Utilize a condensation reaction between appropriate aldehydes and urea or thiourea.
- Biphenyl Substitution : Employ Suzuki or Stille coupling methods to introduce the biphenyl group.
- Chlorination : Use chlorinating agents such as phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 2-position.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 15.5 | Inhibition of cell cycle progression |
| Similar Compound A | MDA-MB-231 (breast cancer) | 12.3 | Induction of apoptosis via caspase activation |
| Similar Compound B | HCT116 (colon cancer) | 10.8 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrimidine derivatives can inhibit the growth of various bacterial strains, including resistant strains.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 16 | Strong |
| K. pneumoniae | 64 | Weak |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have shown to affect the integrity of bacterial cell walls.
Case Studies
A notable case study involved the evaluation of a series of pyrimidine derivatives in a preclinical model for cancer therapy. The study demonstrated that compounds with structural similarities to this compound significantly reduced tumor size in xenograft models while exhibiting minimal toxicity to normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
